![molecular formula C21H20Cl2N2O4 B14508658 N,N'-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) CAS No. 62715-87-1](/img/structure/B14508658.png)
N,N'-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) is a chemical compound known for its unique structure and properties It is characterized by the presence of two acetamide groups connected via a methylene bridge to a bis(3-chloro-4,1-phenylene) core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) typically involves the reaction of 3-chloro-4,1-phenylenediamine with formaldehyde and acetic anhydride. The reaction proceeds through the formation of an intermediate methylene-bridged bis(3-chloro-4,1-phenylene) compound, which is then acetylated to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Catalysts: Acidic catalysts such as hydrochloric acid to promote the formation of the methylene bridge.
Solvents: Organic solvents like dichloromethane or toluene to dissolve the reactants and intermediates.
Industrial Production Methods
In an industrial setting, the production of N,N’-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is common to optimize the synthesis process.
化学反応の分析
Types of Reactions
N,N’-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylene derivatives.
科学的研究の応用
N,N’-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N,N’-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- N,N’-[Methylenebis(2-chloro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide)
- N,N’-1,3-Phenylene bismaleimide
- 4,4’-Methylenedianiline
Uniqueness
N,N’-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) is unique due to its specific substitution pattern and the presence of acetamide groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.
特性
CAS番号 |
62715-87-1 |
|---|---|
分子式 |
C21H20Cl2N2O4 |
分子量 |
435.3 g/mol |
IUPAC名 |
N-acetyl-N-[3-chloro-4-[[2-chloro-4-(diacetylamino)phenyl]methyl]phenyl]acetamide |
InChI |
InChI=1S/C21H20Cl2N2O4/c1-12(26)24(13(2)27)18-7-5-16(20(22)10-18)9-17-6-8-19(11-21(17)23)25(14(3)28)15(4)29/h5-8,10-11H,9H2,1-4H3 |
InChIキー |
DLVQSOPNUDYLRI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C1=CC(=C(C=C1)CC2=C(C=C(C=C2)N(C(=O)C)C(=O)C)Cl)Cl)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


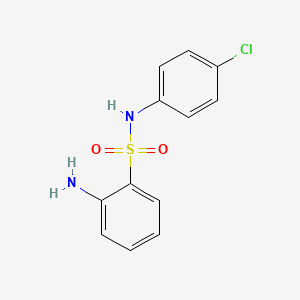
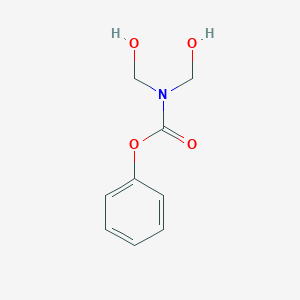



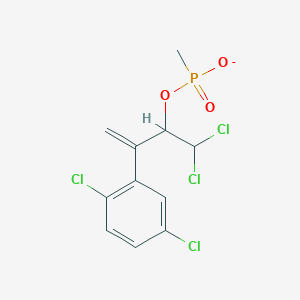
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate](/img/structure/B14508611.png)
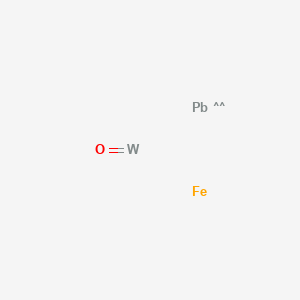
![N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide](/img/structure/B14508619.png)
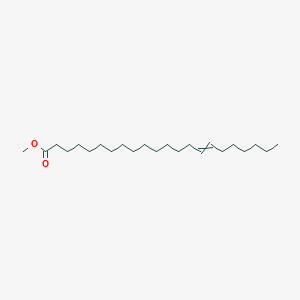
![2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid](/img/structure/B14508636.png)
![[(2-Methoxy-2-phenylethyl)selanyl]benzene](/img/structure/B14508643.png)

![2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one](/img/structure/B14508659.png)
